molecular formula C11H16O B14576258 Octahydro-1,7-methanonaphthalen-6(2H)-one CAS No. 61559-37-3

Octahydro-1,7-methanonaphthalen-6(2H)-one

Cat. No.: B14576258
CAS No.: 61559-37-3
M. Wt: 164.24 g/mol
InChI Key: OXJZUDQGMBTIJA-UHFFFAOYSA-N
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Description

Octahydro-1,7-methanonaphthalen-6(2H)-one: is an organic compound that belongs to the class of bicyclic ketones This compound is characterized by its unique structure, which includes a fused ring system with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1,7-methanonaphthalen-6(2H)-one typically involves the hydrogenation of naphthalene derivatives under specific conditions. Common methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum on carbon, the naphthalene derivative is hydrogenated under high pressure and temperature to yield the desired compound.

    Reduction Reactions: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the naphthalene derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalyst systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or alcohols.

    Reduction: Further reduction of the ketone group can lead to the formation of alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Octahydro-1,7-methanonaphthalen-6(2H)-one: has various applications in scientific research, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which octahydro-1,7-methanonaphthalen-6(2H)-one exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary based on the compound’s application.

Comparison with Similar Compounds

Similar Compounds

    Decahydronaphthalene: Another bicyclic compound with similar hydrogenation properties.

    Tetralin (1,2,3,4-tetrahydronaphthalene): A partially hydrogenated naphthalene derivative.

    Adamantanone: A tricyclic ketone with a similar structural motif.

Uniqueness: : Octahydro-1,7-methanonaphthalen-6(2H)-one is unique due to its specific ring structure and functional group arrangement, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

tricyclo[6.2.1.04,9]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c12-11-6-8-3-1-2-7-4-9(11)5-10(7)8/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJZUDQGMBTIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CC2C(C1)CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50816279
Record name Octahydro-1,7-methanonaphthalen-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50816279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61559-37-3
Record name Octahydro-1,7-methanonaphthalen-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50816279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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